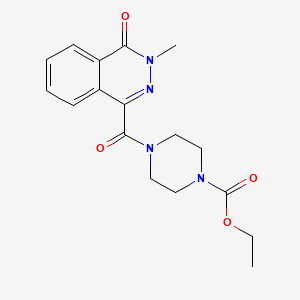

Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and a 3-methyl-4-oxo-3,4-dihydrophthalazine moiety linked via a carbonyl bridge. This structure combines a rigid phthalazine ring system, known for its electron-deficient aromatic character, with the flexible piperazine scaffold, which enhances solubility and bioavailability.

Properties

Molecular Formula |

C17H20N4O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

ethyl 4-(3-methyl-4-oxophthalazine-1-carbonyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H20N4O4/c1-3-25-17(24)21-10-8-20(9-11-21)16(23)14-12-6-4-5-7-13(12)15(22)19(2)18-14/h4-7H,3,8-11H2,1-2H3 |

InChI Key |

YUGKAQFFRPOZKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphthalic anhydride with piperazine, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Pharmacological Potential

- Indole-Piperazine Derivatives : Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate () demonstrates utility in indole synthesis via hydroformylation, a pathway relevant to serotonin receptor modulators .

- Thiazolidinone Hybrids: Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate () incorporates a thiazolidinone ring, a known scaffold for antidiabetic and anti-inflammatory agents .

Key Research Findings and Trends

Synthetic Flexibility : Piperazine-carboxylates are highly modular, enabling rapid diversification via acylations, sulfonylations, or radical additions (e.g., ).

Metabolic Considerations : Ethyl carboxylate groups generally improve solubility but may confer susceptibility to esterase-mediated hydrolysis, necessitating prodrug strategies for sustained activity.

Biological Activity

Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring and a phthalazine moiety, which contribute to its structural complexity. The synthesis typically involves multi-step reactions that allow for modifications to enhance biological activity.

Chemical Structure

- Molecular Formula : C16H18N4O4

- Molecular Weight : Approximately 342.34 g/mol

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival.

- Antitumor Activity : Preliminary investigations suggest that the compound may inhibit tumor cell proliferation. It appears to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.

- Anti-inflammatory Effects : this compound has been reported to reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

The exact mechanism of action is still under investigation; however, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways of pathogens.

- Interference with Nucleotide Synthesis : By mimicking nucleotide structures, it could disrupt nucleic acid synthesis in rapidly dividing cells.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antitumor | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in macrophages |

Case Study: Antitumor Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability (IC50 = 25 μM). The mechanism was linked to the activation of the intrinsic apoptotic pathway, as indicated by increased levels of cleaved caspases and PARP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.